molecular formula C11H15NO3 B12998259 2-Amino-2-(4-methoxy-3-methylphenyl)propanoic acid

2-Amino-2-(4-methoxy-3-methylphenyl)propanoic acid

Cat. No.: B12998259
M. Wt: 209.24 g/mol
InChI Key: PSCZURPONJGKCX-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methoxy-3-methylphenyl)propanoic acid is an organic compound that belongs to the class of aromatic amino acids It features a phenyl ring substituted with a methoxy group and a methyl group, along with an amino group and a carboxylic acid group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-methoxy-3-methylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-3-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: 2-Amino-2-(4-hydroxy-3-methylphenyl)propanoic acid.

    Reduction: 2-Amino-2-(4-methoxy-3-methylphenyl)propanol.

    Substitution: 2-Amino-2-(4-methoxy-3-methylphenyl)propionamide.

Scientific Research Applications

2-Amino-2-(4-methoxy-3-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

    2-Amino-2-(4-methoxyphenyl)propanoic acid: Lacks the methyl group on the phenyl ring.

    2-Amino-2-(3-methylphenyl)propanoic acid: Lacks the methoxy group on the phenyl ring.

    2-Amino-2-(4-hydroxy-3-methylphenyl)propanoic acid: The methoxy group is replaced by a hydroxyl group.

Uniqueness: 2-Amino-2-(4-methoxy-3-methylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to certain molecular targets and alter its physicochemical properties compared to its analogs.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-amino-2-(4-methoxy-3-methylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-7-6-8(4-5-9(7)15-3)11(2,12)10(13)14/h4-6H,12H2,1-3H3,(H,13,14)

InChI Key

PSCZURPONJGKCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C(=O)O)N)OC

Origin of Product

United States

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